4-(4-(Naphthalen-1-yl)phenyl)but-3-en-2-one
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Overview
Description
4-(4-(Naphthalen-1-yl)phenyl)but-3-en-2-one is an organic compound known for its unique structural properties. It consists of a naphthalene ring attached to a phenyl group, which is further connected to a butenone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Naphthalen-1-yl)phenyl)but-3-en-2-one typically involves the reaction of 4-bromonaphthalene with phenylacetylene under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The resulting intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Naphthalen-1-yl)phenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the butenone moiety to a butanol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of butanol derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
4-(4-(Naphthalen-1-yl)phenyl)but-3-en-2-one has several scientific research applications:
Organic Electronics: Used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices due to its favorable charge transport characteristics.
Photophysical Studies: Investigated for its photophysical properties, including fluorescence and quenching behavior in different solvents.
Material Science: Employed in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(4-(Naphthalen-1-yl)phenyl)but-3-en-2-one involves its interaction with molecular targets through π-π* transitions. The compound exhibits photoinduced intramolecular charge transfer (ICT) from the electron-donating naphthalene ring to the electron-accepting butenone moiety. This results in the stabilization of a highly dipolar excited state, which is crucial for its applications in organic electronics and photophysical studies .
Comparison with Similar Compounds
Similar Compounds
N4,N4-Di(biphenyl-4-yl)-N4-(naphthalen-1-yl)-N4-phenyl-biphenyl-4,4-diamine: Used as a hole transport material in OLEDs and OPV devices.
(2E)-3-[4-(Dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one: Studied for its photophysical properties and fluorescence quenching behavior.
Uniqueness
4-(4-(Naphthalen-1-yl)phenyl)but-3-en-2-one is unique due to its specific structural arrangement, which allows for efficient charge transport and favorable photophysical properties. This makes it particularly suitable for applications in organic electronics and material science .
Properties
Molecular Formula |
C20H16O |
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Molecular Weight |
272.3 g/mol |
IUPAC Name |
(E)-4-(4-naphthalen-1-ylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C20H16O/c1-15(21)9-10-16-11-13-18(14-12-16)20-8-4-6-17-5-2-3-7-19(17)20/h2-14H,1H3/b10-9+ |
InChI Key |
NBTAOGUUJDLVHJ-MDZDMXLPSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=C(C=C1)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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